molecular formula C16H25NO3 B2618041 6-(Decyloxy)nicotinic acid CAS No. 97455-66-8

6-(Decyloxy)nicotinic acid

Cat. No.: B2618041
CAS No.: 97455-66-8
M. Wt: 279.38
InChI Key: CDWAGGDIRSABGE-UHFFFAOYSA-N
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Description

6-(Decyloxy)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a decyloxy group attached to the sixth position of the nicotinic acid ring

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Decyloxy)nicotinic acid typically involves the alkylation of nicotinic acid with decanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-120°C to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-(Decyloxy)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The decyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decyloxybenzoic acid, while reduction could produce decyloxybenzyl alcohol.

Scientific Research Applications

6-(Decyloxy)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as liquid crystals and polymers.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, which lacks the decyloxy group.

    Isonicotinic Acid: A structural isomer with the carboxyl group at a different position.

    2-Chloronicotinic Acid: A derivative with a chlorine substituent.

Uniqueness: 6-(Decyloxy)nicotinic acid is unique due to the presence of the decyloxy group, which imparts distinct physicochemical properties. This modification enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

6-decoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-12-20-15-11-10-14(13-17-15)16(18)19/h10-11,13H,2-9,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWAGGDIRSABGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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